molecular formula C3H6 B075354 Propene-1,1-D2 CAS No. 1517-49-3

Propene-1,1-D2

Cat. No. B075354
CAS RN: 1517-49-3
M. Wt: 44.09 g/mol
InChI Key: QQONPFPTGQHPMA-DICFDUPASA-N
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Description

Synthesis Analysis

Synthesis of Propene-1,1-D2 involves several chemical reactions where isotopically labeled compounds are prepared through specific synthetic pathways. For example, the thermal isomerizations of cyclopropane derivatives lead to isotopically labeled propenes, showcasing one method of synthesis (Baldwin, Day, & Singer, 2005). Another study reveals the reaction dynamics of 1-propynyl radicals with hydrocarbons, offering insights into the formation of complex organic structures, including deuterated variants (Thomas et al., 2019).

Molecular Structure Analysis

The molecular structure of Propene-1,1-D2 has been elucidated through various spectroscopic methods. Research on propylene and its isotopic variants provides accurate molecular structures, essential for understanding the chemical behavior of Propene-1,1-D2. Studies have detailed the bond lengths and angles critical to predicting the reactivity and stability of the molecule (Lide & Christensen, 1961).

Chemical Reactions and Properties

Propene-1,1-D2's chemical reactions are pivotal for synthesizing various organic compounds. For instance, the reaction of D1-ethynyl radical with propylene under single collision conditions elucidates the formation of acyclic and cyclic C5H6 isomers, highlighting the molecule's reactivity and potential pathways in interstellar chemistry (Goettl et al., 2022). Additionally, propene serves as a linchpin for the synthesis of polyenes, demonstrating its utility in organic synthesis (Trost & Gholami, 2018).

Physical Properties Analysis

The physical properties of Propene-1,1-D2, such as boiling point, melting point, and solubility, are influenced by its molecular structure. While specific studies on Propene-1,1-D2's physical properties are not directly mentioned, research on propylene and related compounds provides a basis for understanding its behavior under different conditions.

Chemical Properties Analysis

Propene-1,1-D2's chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for its applications in research. The study of propene epoxidation with H2 and O2 on Au nanoparticles supported on TS-1 provides insights into size-dependent activity and active sites, relevant to understanding Propene-1,1-D2's catalytic behavior (Feng et al., 2014).

Scientific Research Applications

  • Fluorescence Microscopy Applications : Jacobson et al. (1996) synthesized a fluorescent dye, 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene, which demonstrates solvent polarity and viscosity-dependent rotational relaxation. This dye's emission is particularly useful for visible fluorescence microscopy, showing potential for cellular and tissue imaging applications (Jacobson et al., 1996).

  • Catalysis and Chemical Reactions :

    • Loffler et al. (1997) observed the transformation of 1,2-dichloropropane to propene by anaerobic bacteria, indicating its potential in bioremediation processes (Loffler et al., 1997).
    • Ren et al. (2014) discussed the use of tungsten monocarbide (WC) as a selective deoxygenation catalyst, showing its effectiveness in converting C3 oxygenates to propene (Ren et al., 2014).
  • Production and Modification of Propene :

    • Grant et al. (2016) explored the use of boron nitride as a catalyst for the selective production of propene from propane, highlighting its high selectivity and efficiency (Grant et al., 2016).
    • Mlinar et al. (2014) demonstrated the effectiveness of Ni2+-containing metal–organic frameworks for propene oligomerization, indicating their potential in the synthesis of linear propene oligomers for industrial applications (Mlinar et al., 2014).
  • Environmental and Energy Applications :

    • Bridier et al. (2010) investigated the gas-phase hydrogenation of propyne to propene, providing insights into the design of selective catalysts for industrial processes (Bridier et al., 2010).
    • Burke et al. (2014) conducted an experimental and modeling study of propene oxidation, which is significant for understanding the combustion characteristics of Liquefied Petroleum Gas (LPG) (Burke et al., 2014).

Safety And Hazards

While specific safety and hazard information for Propene-1,1-D2 is not available, general safety measures for handling similar substances include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,1-dideuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONPFPTGQHPMA-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=CC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

44.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propene-1,1-D2

Synthesis routes and methods I

Procedure details

A modified resinous polymer of propylene containing approximately 10% by weight methacrylic acid was prepared as follows: 0.5 grams of Lupersol 256 Peroxide (peroxyhexanoic acid manufactured by Wallace & Tiernan Inc., Lucidol Division) was added to a reactor containing 200 grams of substantially crystalline homopolymeric polypropylene powder, 25 grams of methacrylic acid and 600 grams of water. The mixture was then heated at just below reflux temperature, about 95° C., for one hour. The product was filtered and washed with water followed by acetone and then dried in a vacuum oven at 75° C. for two hours. The modified resinous polymer of propylene weighed 225.6 grams.
[Compound]
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Peroxide
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polypropylene
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25 g
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600 g
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Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
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Synthesis routes and methods III

Procedure details

There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
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Synthesis routes and methods IV

Procedure details

Apart from the above-described absorption of the reaction product comprising acrylic acid into a high boiling solvent mixture, other existing processes involve a total condensation of acrylic acid and of the water of reaction also formed in the course of the catalytic oxidation. The result is an aqueous acrylic acid solution which can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013). In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation is contacted with water in an absorption tower and the resulting aqueous solution is distilled in the presence of a solvent which forms an azeotrope with polar low boilers such as water or acetic acid. DE-C 23 23 328 describes the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor or an aqueous acrylic acid solution as formed in acrylic acid production by oxidation of propene or acrolein by extraction with a specific mixture of organic solvents.
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Synthesis routes and methods V

Procedure details

5 g/h of a 50% by weight hydrogen peroxide solution and a gas mixture of 2.8 Nl/h propene and 20 Nl/h nitrogen preheated to the evaporation temperature were dosed into the evaporator (100° C.). The gas mixture exiting out of the evaporator was passed in the reactor over a catalytic bed of 10 g TS-1 and 10 g glass spheres. The molar dosing ratio was 1.7 moles propene per mole hydrogen peroxide. A hydrogen peroxide conversion of 100%, a propene conversion of 25% and a propene oxide yield relative to converted propene of 30% were achieved. Propane diol, hydroxyacetone, propanal, propionic acid, acetic acid, formic acid and formaldehyde are identified as byproducts.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propene-1,1-D2
Reactant of Route 2
Propene-1,1-D2
Reactant of Route 3
Propene-1,1-D2
Reactant of Route 4
Propene-1,1-D2
Reactant of Route 5
Propene-1,1-D2
Reactant of Route 6
Propene-1,1-D2

Citations

For This Compound
13
Citations
J Badra, F Khaled, BR Giri, A Farooq - Physical Chemistry Chemical …, 2015 - pubs.rsc.org
Absolute rate coefficients for the reaction of the OH radical with propene (C3H6) and five deuterated isotopes, propene-1-D1 (CDHCHCH3), propene-1,1-D2 (CD2CHCH3), propene-1,1,…
Number of citations: 44 pubs.rsc.org
FB Khaled, J Barda, A Faooq - 50th AIAA/ASME/SAE/ASEE Joint …, 2014 - arc.aiaa.org
Absolute rate coefficients for the reaction of OH radical with propene (C3H6) and five deutrated isotopes, propene-1-d1 (CDHCHCH3), propene-1, 1-d2 (CD2CHCH3), propene-2-d1 (…
Number of citations: 3 arc.aiaa.org
XC Guo, RJ Madix - Journal of Catalysis, 1995 - Elsevier
The adsorption and reactions of unsaturated hydrocarbons (ethylene, propene, 1-butene, acetylene, allene, 1,3-butadiene, 1,3,5-hexatriene, and 1,5-hexadiene) have been …
Number of citations: 86 www.sciencedirect.com
G Yin, E Hu, F Yang, J Ku, Z Huang - Fuel, 2017 - Elsevier
The rate coefficients of H abstraction and OH addition reactions of 2,4,4-trimethyl-1-pentene with OH were determined by both canonical variational transition state theory and …
Number of citations: 23 www.sciencedirect.com
K Amakawa - 2013 - depositonce.tu-berlin.de
This work quantitatively investigates the active sites for propene metathesis over molybdenum oxides supported on the surface of mesoporous silica SBA-15 (MoOx/SBA-15). The origin …
Number of citations: 7 depositonce.tu-berlin.de
DR Lide, GWA Milne - 1994 - books.google.com
Names, Synonyms, and Structures of Organic Compounds provides critical information on the identity of chemicals and allows easy cross referencing among the diverse nomenclatures …
Number of citations: 5 books.google.com
RKAQ Sahu, MK Tyagi… - … : Synthesis, Reactions, and …, 2023 - Wiley Online Library
The chemistry of compounds with metal–carbon bonds (organometallic chemistry) as a field of study has evolved extensively during the last several decades. With the discovery of the …
Number of citations: 3 onlinelibrary.wiley.com
SR Smith, R Schor, WP Norris - The Journal of Physical Chemistry, 1965 - ACS Publications
The mass spectra of propene-l-di, propene-2-di, and propene-3-di are presented for 50-v. electrons. The spectra are strikingly similar and show considerable rearrangement of the …
Number of citations: 13 pubs.acs.org
質量 - jstage.jst.go.jp
In certain cases the standard mass spectrometric Knudsen technique has been found unsuited for gas phase equilibrium and vaporization studies. This is especially true in the …
Number of citations: 3 www.jstage.jst.go.jp
C Illinois - Journal of the Mass Spectrometry Society of Japan, 1961 - jlc.jst.go.jp
In certain cases the standard mass spectrometric Knudsen technique has been found unsuited for gas phase equilibrium and vaporization studies. This is especially true in the …
Number of citations: 2 jlc.jst.go.jp

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